Methyl 3-methoxy-2,4,5-trifluorobenzoate
Description
Significance of Fluorinated Aromatic Esters in Organic Synthesis and Medicinal Chemistry
The introduction of fluorine atoms into organic molecules, particularly aromatic systems, can profoundly alter their physicochemical and biological properties. researchgate.nethokudai.ac.jp Fluorinated aromatic esters are a class of compounds that have garnered significant attention for this reason. The high electronegativity of fluorine can modify the electronic nature of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. numberanalytics.com
In medicinal chemistry, the substitution of hydrogen with fluorine is a widely used strategy to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby potentially increasing the half-life of a drug. mdpi.com Furthermore, the presence of fluorine can increase lipophilicity, which may improve a molecule's ability to cross biological membranes. nih.gov These beneficial effects have led to the incorporation of fluorinated aromatic moieties into a wide array of pharmaceuticals, including antibacterial agents, anti-inflammatory drugs, and tranquilizers. researchgate.netmdpi.com
Contextualizing Methyl 3-methoxy-2,4,5-trifluorobenzoate within the Landscape of Trifluorinated Benzoate (B1203000) Derivatives
This compound belongs to the specific subgroup of trifluorinated benzoate derivatives. This class of compounds is notable for its role as key building blocks in the synthesis of complex therapeutic agents. The parent compound, 2,4,5-Trifluoro-3-methoxybenzoic acid, is a critical intermediate in the production of several new-generation fluoroquinolone antibacterial drugs. guidechem.com These include important medications such as Gatifloxacin, Balofloxacin, and Moxifloxacin, which exhibit broad-spectrum antibacterial activity. guidechem.com
Given that esters like this compound are common derivatives of carboxylic acids in synthetic pathways, the compound is directly relevant to the production of these pharmaceuticals. A documented synthesis route highlights the preparation of this compound in high yield (90.5%) from 4-hydroxy-3,5,6-trifluorophthalic acid, underscoring its accessibility for use in multi-step syntheses. chemicalbook.com Its structural features are precisely those required to construct the core of these complex antibiotics.
Current Research Gaps and Future Directions for this compound
Despite its clear utility as a synthetic intermediate, dedicated research into the fundamental properties and novel applications of this compound itself is limited. The bulk of the available literature focuses on its parent acid or its role within established synthetic routes for existing drugs. guidechem.com This represents a significant research gap.
Future research directions could prove fruitful in several areas. A primary avenue would be the exploration of this compound as a precursor for new classes of bioactive molecules beyond fluoroquinolones. Its unique substitution pattern could be leveraged to design novel agrochemicals, materials, or pharmaceuticals with distinct properties. numberanalytics.comresearchgate.net Furthermore, research into optimizing its synthesis or developing new, more sustainable synthetic methodologies could be of significant industrial value. hokudai.ac.jp A deeper investigation into its reaction kinetics and mechanisms could also uncover new synthetic possibilities that are not currently recognized.
Purpose and Scope of the Academic Investigation into this compound
The purpose of this academic investigation is to synthesize the current understanding of this compound and situate it within the broader context of fluorinated chemical compounds. By focusing on its established role as a key synthetic intermediate and the recognized importance of fluorinated aromatic esters, this article highlights the compound's significance. The scope is intentionally focused on the chemical and synthetic aspects of the molecule, aiming to provide a clear overview for researchers in organic synthesis and medicinal chemistry. This investigation also serves to identify and delineate the existing gaps in the research landscape, thereby pointing toward potential and valuable avenues for future scientific inquiry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4,5-trifluoro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-6(11)4(9(13)15-2)3-5(10)7(8)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNVSUJHRFXTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443092 | |
| Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136897-64-8 | |
| Record name | methyl 3-methoxy-2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 3 Methoxy 2,4,5 Trifluorobenzoate
Established Synthetic Routes for Methyl 3-methoxy-2,4,5-trifluorobenzoate
Established synthetic strategies for this compound predominantly rely on the direct esterification of the corresponding carboxylic acid precursor with methanol (B129727).
Esterification of 3-Hydroxy-2,4,5-trifluorobenzoic Acid Precursors with Methanol
The most direct approach to synthesizing this compound is through the Fischer esterification of 3-methoxy-2,4,5-trifluorobenzoic acid with methanol. This reaction is typically catalyzed by a strong acid.
The Fischer esterification is an acid-catalyzed equilibrium reaction. athabascau.ca Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed as catalysts. masterorganicchemistry.com Sulfuric acid is particularly effective not only as a catalyst but also as a dehydrating agent, which helps to shift the equilibrium towards the formation of the ester product by removing water. scienceready.com.au The choice of catalyst can influence the reaction rate and yield. For instance, in the esterification of cinnamic acid, sulfuric acid was found to provide a higher conversion to the corresponding ester compared to hydrochloric acid under similar conditions. unimed.ac.id
Table 1: Comparison of Acid Catalysts in a Representative Esterification Reaction
| Catalyst | Substrate | Alcohol | Conversion (%) | Reference |
| Sulfuric Acid | Cinnamic Acid | Ethanol (B145695) | 84.42 | unimed.ac.id |
| Hydrochloric Acid | Cinnamic Acid | Methanol | 34.40 | unimed.ac.id |
This table presents data from a study on cinnamic acid esterification to illustrate the comparative effectiveness of different acid catalysts.
To drive the esterification reaction towards completion, it is typically carried out under reflux conditions. scienceready.com.au Refluxing the reaction mixture, which involves heating the solution to its boiling point and condensing the vapors back into the reaction vessel, allows for prolonged heating at a constant temperature without the loss of volatile reactants and solvent. quora.com Using a large excess of the alcohol, in this case, methanol, can also shift the equilibrium to favor the formation of the ester. masterorganicchemistry.comchemistrysteps.com The reaction time can vary from one hour to several hours depending on the specific substrate and catalyst used. unimed.ac.id
Table 2: General Fischer Esterification Conditions
| Parameter | Typical Condition | Purpose |
| Temperature | Boiling point of the alcohol (reflux) | To increase reaction rate |
| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carbonyl group and increase its electrophilicity |
| Reactant Ratio | Excess alcohol | To shift the equilibrium towards the product side |
| Reaction Time | 1-24 hours | To allow the reaction to reach equilibrium |
Alternative Synthetic Pathways from Fluorinated Benzoic Acid Derivatives (e.g., 4-hydroxy-3,5,6-trifluorophthalic acid)
An alternative route to this compound involves a multi-step synthesis starting from more complex fluorinated benzoic acid derivatives. One such pathway begins with 4-hydroxy-3,5,6-trifluorophthalic acid. This method can achieve a high yield of the desired product. For example, a 90.5% yield of this compound has been reported based on the starting amount of 4-hydroxy-3,5,6-trifluorophthalic acid.
Another documented pathway starts with a tetrafluorophthalimide (B2386555), which is first reacted with an alkali metal hydroxide (B78521). This initial step produces a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide. These intermediates are then methylated, followed by acidification to yield 4-methoxy-3,5,6-trifluorophthalic acid and the direct precursor, 3-methoxy-2,4,5-trifluorobenzoic acid. The 4-methoxy-3,5,6-trifluorophthalic acid can be subsequently decarboxylated to produce additional 3-methoxy-2,4,5-trifluorobenzoic acid, which can then be esterified to the final product. google.com
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound is governed by well-understood reaction mechanisms, particularly that of Fischer esterification.
Detailed Reaction Mechanisms of Esterification and Related Transformations
The Fischer esterification of 3-methoxy-2,4,5-trifluorobenzoic acid with methanol proceeds through a series of reversible steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or water in the reaction mixture, to yield the final ester product, this compound, and regenerating the acid catalyst. masterorganicchemistry.com
Kinetic Studies of Key Synthetic Steps
Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in publicly available literature. However, the primary synthetic routes involve nucleophilic aromatic substitution (SNAr) to introduce the methoxy (B1213986) group and esterification of the corresponding carboxylic acid. The kinetics of these individual steps can be inferred from studies on analogous systems.
The rate-determining step in the synthesis of the precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, is typically the nucleophilic aromatic substitution of a fluorine atom by a methoxide (B1231860) source. In polyfluorinated aromatic compounds, the high electronegativity of fluorine atoms activates the ring towards nucleophilic attack. The reaction generally follows a second-order rate law, being first order in both the aromatic substrate and the nucleophile.
The rate of this SNAr reaction is influenced by several factors:
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the methoxide salt without strongly solvating the nucleophilic anion, thus increasing its reactivity.
Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate, following the Arrhenius equation.
Nature of the Leaving Group: While all halogens are good leaving groups in SNAr reactions on activated rings, the C-F bond is exceptionally strong. However, the extreme electron-withdrawing nature of fluorine activates the ring to such an extent that fluoride (B91410) becomes a viable leaving group.
The subsequent esterification of 3-methoxy-2,4,5-trifluorobenzoic acid with methanol is typically an acid-catalyzed equilibrium process. The kinetics of Fischer esterification are well-established and are dependent on the concentrations of the carboxylic acid, alcohol, and the acid catalyst.
Thermodynamic Considerations in Reaction Pathway Selection
For the esterification step, the reaction is typically near thermoneutral, with the equilibrium constant being close to unity. To drive the reaction towards the product side, common strategies include using a large excess of one reactant (usually the cheaper one, methanol) or removing one of the products (water) from the reaction mixture as it is formed.
The choice of starting materials and reagents also has thermodynamic implications. For instance, using a more reactive methylating agent than sodium methoxide, such as dimethyl sulfate (B86663), can make the methoxylation step more exothermic and essentially irreversible, though toxicity and cost are important practical considerations.
Advanced Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of efficient, scalable, and environmentally benign processes. These principles are being increasingly applied to the synthesis of complex molecules like this compound.
Development of Eco-Friendly and Sustainable Synthetic Protocols
The development of "greener" synthetic routes for fluorinated aromatic compounds is an active area of research. nih.gov Key aspects of these protocols include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
Waste Reduction: Minimizing the generation of waste products through reaction optimization and the use of catalytic processes.
For the synthesis of this compound, this could involve exploring alternative, less hazardous methylating agents and developing catalytic esterification methods that avoid the use of strong mineral acids.
Utilization of Novel Catalytic Systems for Enhanced Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. nih.gov For the synthesis of this compound, novel catalytic systems could be employed in several key steps:
Catalytic Nucleophilic Aromatic Substitution: While SNAr reactions on highly activated rings often proceed without a catalyst, the use of phase-transfer catalysts can enhance the reaction rate and allow for the use of milder reaction conditions, particularly when using solid inorganic bases.
Catalytic Esterification: The use of solid acid catalysts, such as zeolites or functionalized resins, can simplify the work-up procedure and allow for easier catalyst recovery and reuse compared to traditional homogeneous acid catalysts.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. While not directly applicable to the primary synthetic route, they could be used in alternative synthetic strategies, for example, in the methylation of a corresponding phenol precursor. chemcatbio.org
The development of new catalysts, including those based on earth-abundant metals, is a continuous effort in the field of sustainable chemistry. nih.gov High-throughput screening methods are increasingly being used to accelerate the discovery and optimization of new catalytic systems. rsc.orgyoutube.comscienceintheclassroom.org
Flow Chemistry and Continuous Processing Techniques for Scalable Production
Flow chemistry, or continuous processing, offers several advantages over traditional batch manufacturing, particularly for the scalable production of specialty chemicals. d-nb.infocontractpharma.comnih.govakjournals.com These benefits include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. This is particularly relevant for fluorination and methoxylation reactions which can be highly energetic.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
Increased Productivity: Continuous processes can operate for extended periods, leading to higher throughput compared to batch processes which require downtime for cleaning and setup.
The synthesis of 2,4,5-trifluorobenzoic acid, a precursor to the target molecule, has been successfully demonstrated using a continuous microflow process. nih.govresearchgate.net This approach involves the generation of an unstable Grignard reagent followed by carboxylation, highlighting the potential for flow chemistry in handling reactive intermediates safely and efficiently. The esterification step could also be readily adapted to a continuous process using a packed-bed reactor containing a solid acid catalyst.
Solvent-Free or Reduced-Solvent Reaction Conditions
Minimizing or eliminating the use of organic solvents is a key principle of green chemistry. sciencedaily.com Solvent-free reaction conditions, often facilitated by techniques such as ball milling (mechanochemistry) or microwave irradiation, can lead to significant environmental and economic benefits. acs.orgsemanticscholar.orgresearchgate.netrsc.orgcardiff.ac.ukgoogle.com
Mechanochemistry: This technique involves the use of mechanical force to induce chemical reactions in the solid state. acs.orgsemanticscholar.orgresearchgate.netrsc.orgcardiff.ac.ukgoogle.com For the synthesis of this compound, the esterification step could potentially be carried out under solvent-free mechanochemical conditions.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often allowing for reactions to be completed in minutes rather than hours. This can be particularly advantageous for the esterification reaction.
While the nucleophilic aromatic substitution step typically requires a solvent to facilitate the interaction between the reactants, research into solid-state SNAr reactions is an emerging area.
Purification and Isolation Techniques in the Synthesis of this compound
The purification of this compound typically involves a combination of techniques to remove impurities and isolate the final product in a highly pure form. The choice of method depends on the nature of the impurities and the scale of the synthesis.
Distillation and Recrystallization for High Purity Product
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Although this compound is a liquid at room temperature, its precursors, such as 3-hydroxy-2,4,5-trifluorobenzoic acid, are often solids and can be purified by this method. The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The choice of solvent is critical and is based on the solubility of the compound at different temperatures. For instance, 3-hydroxy-2,4,5-trifluorobenzoic acid has a melting point of 143-147 °C and can be recrystallized from an appropriate solvent to achieve high purity before its conversion to the final product. rsc.orgrsc.org
Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are widely used for the purification of both the final product and its intermediates, offering high resolution and separation efficiency.
Column Chromatography: This technique is a staple in synthetic chemistry for separating components of a mixture based on their differential adsorption onto a stationary phase. For the purification of aromatic esters like this compound, a silica gel column is typically used as the stationary phase. The separation is achieved by eluting the mixture with a suitable mobile phase, which is a solvent or a mixture of solvents. The polarity of the mobile phase is a crucial parameter; a less polar solvent will elute less polar compounds first. For aromatic esters, a common mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio of these solvents is determined empirically to achieve the best separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and faster separation times compared to traditional column chromatography. For the analysis and purification of fluorinated aromatic compounds, reversed-phase HPLC is often the method of choice. In this setup, a non-polar stationary phase (e.g., C18 or a fluorinated phase) is used with a polar mobile phase. For fluorinated benzoic acid derivatives, typical mobile phases include mixtures of acetonitrile and water, often with additives like trifluoroacetic acid (TFA) or a buffer system (e.g., triethylamine and orthophosphoric acid) to improve peak shape and resolution. The use of stationary phases with fluorinated functionalities can offer unique selectivity for separating fluorinated compounds. chemicalbook.comwisc.edu
| Purification Technique | Stationary Phase/Solvent System | Principle of Separation |
| Vacuum Distillation | Not Applicable | Difference in boiling points under reduced pressure |
| Recrystallization | Suitable solvent with temperature-dependent solubility | Differential solubility of the compound and impurities |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Differential adsorption onto the stationary phase |
| HPLC (Reversed-Phase) | C18 or Fluorinated Phase with Acetonitrile/Water (with additives) | Differential partitioning between the stationary and mobile phases |
Characterization of Synthetic Intermediates and Final Product Purity
The structural integrity and purity of the synthetic intermediates and the final this compound are confirmed using a variety of analytical techniques.
Synthetic Intermediates:
Key intermediates in the synthesis of this compound include 4-hydroxy-3,5,6-trifluorophthalic acid and 3-hydroxy-2,4,5-trifluorobenzoic acid.
3-Hydroxy-2,4,5-trifluorobenzoic Acid: This intermediate is a solid with a reported melting point of 143-147 °C. rsc.org Its structure and purity can be confirmed by spectroscopic methods.
Final Product (this compound):
The characterization of the final product is crucial to ensure it meets the required specifications. The primary analytical methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the methoxy group protons and the methyl ester protons. The aromatic proton will also be present, and its chemical shift and coupling to the adjacent fluorine atoms will be characteristic.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Signals for the carbonyl carbon of the ester, the aromatic carbons (with characteristic splitting patterns due to C-F coupling), the methoxy carbon, and the methyl ester carbon would be expected.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (220.15 g/mol ). chemicalbook.com Fragmentation may involve the loss of the methoxy or methyl ester groups.
The purity of the final product is typically assessed by HPLC or Gas Chromatography (GC), where a single sharp peak indicates a high degree of purity. The progress of the synthesis reaction can also be monitored by these chromatographic techniques. google.com
| Compound | Analytical Technique | Key Data |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | Melting Point | 143-147 °C rsc.org |
| This compound | Molecular Weight | 220.15 g/mol chemicalbook.com |
| ¹H NMR | Signals for aromatic, methoxy, and methyl ester protons | |
| ¹³C NMR | Signals for carbonyl, aromatic, methoxy, and methyl ester carbons | |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |
Chemical Reactivity and Derivatization of Methyl 3 Methoxy 2,4,5 Trifluorobenzoate
Reactivity Profiles of the Trifluorinated Aromatic Ring
The presence of three fluorine atoms and a methoxy (B1213986) group on the aromatic ring of Methyl 3-methoxy-2,4,5-trifluorobenzoate significantly influences its chemical reactivity. The fluorine atoms, being highly electronegative, withdraw electron density from the benzene (B151609) ring, making it electron-deficient. This electronic characteristic is a key determinant of the ring's susceptibility to nucleophilic attack.
A primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. Aromatic rings, typically nucleophilic, become electrophilic and thus reactive towards nucleophiles when substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism is distinct from SN1 and SN2 reactions and proceeds via an addition-elimination pathway. wikipedia.orglibretexts.org The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com
Stereoelectronic effects, which encompass the influence of orbital overlap and electron distribution on molecular properties and reactivity, are critical in understanding the behavior of this compound. wikipedia.org The strong inductive (-I) effect of the fluorine atoms is the dominant factor in activating the ring for SNAr. stackexchange.com This effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more accessible for nucleophilic attack. libretexts.org While fluorine is not a good leaving group in SN2 reactions, in SNAr reactions, the C-F bond is highly polarized, facilitating the departure of the fluoride (B91410) ion in the fast, second step of the mechanism. wikipedia.orgstackexchange.com
The positions of the fluorine atoms relative to the electron-withdrawing ester group and the electron-donating methoxy group determine the regioselectivity of SNAr reactions. Nucleophilic attack is generally favored at positions that are ortho or para to a strong electron-withdrawing group, as this allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the substituent. libretexts.org In this compound, the ester group at C1 activates the ortho positions (C2) and the para position (C4).
The fluorine at the C4 position is often the most susceptible to substitution. This is because the negative charge in the Meisenheimer intermediate formed by attack at this position can be effectively delocalized by the ester group. The fluorine at C2 is also activated, but steric hindrance from the adjacent methoxy and ester groups can influence the rate of attack at this position. The fluorine at C5 is the least likely to be substituted due to the lack of activation from the ester group.
Chemoselectivity, the preference for reaction with one functional group over another, is also a key consideration. In reactions with nucleophiles that could potentially react with the ester group, conditions can often be controlled to favor SNAr at the aromatic ring.
A variety of nucleophiles can be employed in SNAr reactions with this compound. These reactions are typically carried out in polar aprotic solvents, which can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.
| Nucleophile Type | Examples | Typical Reaction Conditions |
| Amines | Primary and secondary amines (e.g., piperidine, morpholine) | Polar aprotic solvents like DMSO, DMF, or THF; often with a base to deprotonate the amine or neutralize the HF byproduct. |
| Thiols | Thiolates (generated from thiols and a base) | Polar aprotic solvents; a base such as NaH or K₂CO₃ is used to generate the more nucleophilic thiolate. |
| Alkoxides | Sodium or potassium methoxide (B1231860), ethoxide, etc. | The corresponding alcohol can often be used as the solvent, or polar aprotic solvents can be employed. |
For instance, the reaction with sodium methoxide in methanol (B129727) would likely lead to the substitution of a fluorine atom with a methoxy group. Similarly, reactions with various amines in a suitable solvent would result in the formation of the corresponding N-aryl products.
Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms
Transformations of the Ester Moiety
The ester functional group in this compound can also undergo various chemical transformations.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid, and methanol. google.com This reaction is typically carried out under basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. A general procedure involves heating the ester under reflux with an aqueous solution of a base. chemspider.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.
The resulting 3-methoxy-2,4,5-trifluorobenzoic acid is a valuable intermediate in the synthesis of various other compounds. google.com
Reduction of the Ester Group to Alcohol Derivatives
The ester functionality can be reduced to a primary alcohol, (3-methoxy-2,4,5-trifluorophenyl)methanol, using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of readily reducing esters to primary alcohols. The reaction with this compound would be expected to proceed efficiently in an anhydrous etheral solvent, such as diethyl ether or tetrahydrofuran, to yield (3-methoxy-2,4,5-trifluorophenyl)methanol. The high reactivity of LiAlH₄ necessitates careful handling under inert and anhydrous conditions.
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. While it is generally less reactive towards esters, the reduction can be facilitated by the use of a co-solvent like methanol or by heating. The electron-withdrawing nature of the fluorine atoms in this compound may increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to reduction by NaBH₄ than non-fluorinated analogues. researchgate.net
Table 2: Expected Products from the Reduction of this compound
| Reducing Agent | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | (3-methoxy-2,4,5-trifluorophenyl)methanol |
| Sodium Borohydride (NaBH₄) | (3-methoxy-2,4,5-trifluorophenyl)methanol (potentially under forcing conditions) |
Transesterification Reactions
Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction would allow for the replacement of the methyl group with other alkyl or aryl groups. For instance, reacting the methyl ester with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-methoxy-2,4,5-trifluorobenzoate. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed. The reactivity in transesterification can be influenced by the electronic effects of the fluorine substituents.
Reactions Involving the Methoxy Group
The methoxy group on the aromatic ring can also undergo chemical transformations, primarily through demethylation.
Demethylation Strategies and Their Impact on Subsequent Reactions
Demethylation of the methoxy group in this compound would yield a phenolic compound, Methyl 3-hydroxy-2,4,5-trifluorobenzoate. This transformation can be achieved using various reagents, such as strong protic acids (e.g., HBr), Lewis acids (e.g., BBr₃), or nucleophilic reagents (e.g., thiolates).
The choice of demethylation agent is crucial to avoid unwanted side reactions, such as the hydrolysis of the ester group. For example, using a strong acid at high temperatures could lead to both demethylation and ester hydrolysis.
The resulting phenolic compound, Methyl 3-hydroxy-2,4,5-trifluorobenzoate, would exhibit different reactivity compared to the starting material. The presence of the hydroxyl group can direct further electrophilic aromatic substitution and can be used as a handle for introducing other functional groups through etherification or esterification. The impact of demethylation on subsequent reactions is significant as it unmasks a reactive site on the aromatic ring, thereby expanding the synthetic utility of the core structure.
Formation of Advanced Organic Compounds from this compound
This compound serves as a pivotal starting material in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its trifluorinated methoxybenzoyl structure provides a unique scaffold for building advanced compounds with specific biological activities.
Multi-step Synthesis of Complex Molecules Utilizing this compound as a Key Building Block
A prime example of the utility of this compound is in the multi-step synthesis of fourth-generation fluoroquinolone antibiotics, such as Gatifloxacin. researchgate.netallfordrugs.com The closely related precursor, 3-methoxy-2,4,5-trifluorobenzoic acid, is a key intermediate in this process. google.com The synthesis of Gatifloxacin is a complex process that underscores the importance of this fluorinated building block.
The general synthetic pathway to Gatifloxacin commencing from 3-methoxy-2,4,5-trifluorobenzoic acid involves a series of key transformations:
Acylation: The synthesis is initiated by the acylation of a suitable substrate with 3-methoxy-2,4,5-trifluorobenzoic acid. researchgate.net
Condensation and Cyclization: The resulting intermediate undergoes condensation and subsequent intramolecular cyclization to form the core quinolone ring structure. allfordrugs.com
Ester Hydrolysis: The ester group is then hydrolyzed to the corresponding carboxylic acid, which is a crucial functional group for the antibacterial activity of quinolones.
Nucleophilic Substitution: The final key step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C-7 position of the quinolone ring is displaced by a substituted piperazine (B1678402) moiety, in the case of Gatifloxacin, 2-methylpiperazine. allfordrugs.comgoogle.com
This multi-step synthesis highlights how the structural features of the initial building block are incorporated into the final complex molecule, influencing its pharmacological properties.
Table 1: Key Intermediates in the Synthesis of Gatifloxacin
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 3-methoxy-2,4,5-trifluorobenzoic acid | C₈H₅F₃O₃ | Starting material for the formation of the quinolone core. |
| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₄H₁₀F₂NO₄ | The core quinolone structure before the addition of the piperazine side chain. |
| Gatifloxacin | C₁₉H₂₂FN₃O₄ | The final active pharmaceutical ingredient. |
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
The design and synthesis of derivatives from a lead compound are fundamental to understanding its Structure-Activity Relationship (SAR) and optimizing its biological activity. In the context of quinolone antibacterials derived from precursors like this compound, SAR studies have been instrumental in the development of potent and safe therapeutic agents. mdpi.comdntb.gov.ua
The core structure of fluoroquinolones offers several positions for chemical modification to explore SAR. The 3-methoxy-2,4,5-trifluorobenzoyl moiety contributes significantly to the final structure of the quinolone, and modifications to this part of the molecule, as well as other positions, can have a profound impact on antibacterial potency, spectrum of activity, and pharmacokinetic properties.
Key areas of modification in quinolone SAR studies include:
N-1 Substituent: The substituent at the N-1 position of the quinolone ring is crucial for antibacterial activity. A cyclopropyl (B3062369) group, as seen in Gatifloxacin, is often optimal.
C-7 Substituent: The substituent at the C-7 position significantly influences the antibacterial spectrum and potency. A wide variety of nitrogen-containing heterocycles, such as piperazine and pyrrolidine (B122466) derivatives, have been explored. nih.gov
C-8 Substituent: The methoxy group at the C-8 position, originating from the starting material, is known to enhance activity against certain bacteria and can influence the photosafety profile of the drug.
The synthesis of a library of derivatives with systematic variations at these positions allows researchers to build a comprehensive SAR model. For example, by keeping the 3-methoxy-2,4,5-trifluorobenzoyl-derived portion of the molecule constant while varying the C-7 substituent, one can probe the specific interactions of the C-7 side chain with the bacterial target enzymes, DNA gyrase and topoisomerase IV.
Table 2: Representative Quinolone Derivatives for SAR Studies
| Derivative | R1 (N-1) | R7 (C-7) | R8 (C-8) |
| Gatifloxacin | Cyclopropyl | 3-methylpiperazinyl | Methoxy |
| Moxifloxacin | Cyclopropyl | 7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl) | Methoxy |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | Hydrogen |
These SAR studies are essential for the rational design of new quinolone antibiotics with improved efficacy, a broader spectrum of activity, and a reduced propensity for the development of bacterial resistance. google.com
Applications of Methyl 3 Methoxy 2,4,5 Trifluorobenzoate As a Synthetic Intermediate
Role in Pharmaceutical Development
The structural attributes of methyl 3-methoxy-2,4,5-trifluorobenzoate make it a valuable building block in the design and synthesis of new therapeutic agents.
This compound serves as a key intermediate in the development of various active pharmaceutical ingredients. guidechem.com The related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, is a crucial precursor for several fluoroquinolone antibiotics, including Gatifloxacin, Balofloxacin, and Moxifloxacin. guidechem.comscbt.com The synthesis pathways for these antibiotics often involve the modification of the carboxylic acid group, which can be derived from its methyl ester form, this compound.
Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. The synthesis of modern fluoroquinolones often relies on intermediates that can form the core quinoline (B57606) ring structure. 3-Methoxy-2,4,5-trifluorobenzoic acid, the carboxylic acid form of the title compound, is a key intermediate in the synthesis of new generation fluoroquinolone antibacterial drugs such as Gatifloxacin, Balofloxacin, and Moxifloxacin. guidechem.com These drugs exhibit a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. guidechem.com The synthetic pathways leverage the fluorinated benzoic acid core to construct the final complex heterocyclic system of the antibiotic. guidechem.com
The strategic inclusion of fluorine atoms and methoxy (B1213986) groups is a widely used tactic in medicinal chemistry to optimize the properties of drug candidates. researchgate.net
Enhanced Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule. benthamscience.comtandfonline.com This property is crucial as it can improve a drug's ability to permeate cell membranes and access its target site of action. nih.gov The increased hydrophobicity imparted by fluorine atoms can also enhance the binding of a drug molecule to hydrophobic pockets within its target protein, potentially increasing its potency. mdpi.com
Improved Metabolic Stability: A primary challenge in drug development is overcoming metabolic oxidation, a process the body uses to eliminate foreign molecules. mdpi.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by enzymes like cytochrome P450. tandfonline.comacs.org By replacing hydrogen atoms with fluorine at metabolically vulnerable positions, the metabolic stability of a drug candidate can be substantially improved, leading to a longer duration of action in the body. tandfonline.comnih.gov
The table below summarizes the effects of fluorine incorporation in drug design.
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking metabolic oxidation. | tandfonline.commdpi.comnih.gov |
| Lipophilicity | Generally increases, which can enhance membrane permeation and transport. | benthamscience.comresearchgate.net |
| Binding Affinity | Can improve ligand binding to target proteins through electrostatic and hydrophobic interactions. | benthamscience.comnih.gov |
| pKa Modulation | The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting physical properties. | researchgate.net |
The utility of substituted benzoates as starting materials is well-documented in pharmaceutical synthesis. A notable example is the synthesis of the anticancer drug Gefitinib. A novel synthetic route for Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. nih.govnih.govresearchgate.net This multi-step process involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions to construct the final quinazoline (B50416) structure of the drug. nih.govnih.gov This pathway highlights how a relatively simple benzoate (B1203000) derivative can be elaborated into a complex and potent API, demonstrating a common strategy in drug discovery and development. nih.gov
Contribution to Agrochemical Research and Development
Similar to its role in pharmaceuticals, this compound serves as an important intermediate in the agrochemical field. guidechem.com The incorporation of fluorine-containing moieties is a proven strategy for enhancing the efficacy of pesticides. For instance, trifluoromethyl-substituted pyridines are key structural motifs in numerous commercial agrochemicals, including herbicides like Fluazifop-butyl. semanticscholar.org The introduction of these groups can improve the biological activity and stability of the compounds, leading to more effective crop protection agents. semanticscholar.org
This compound: A Versatile Intermediate in Chemical Synthesis
The highly functionalized aromatic compound, this compound, serves as a crucial building block in the synthesis of a range of valuable molecules. Its unique substitution pattern, featuring methoxy, ester, and multiple fluorine groups, makes it a significant intermediate in the development of agrochemicals, advanced materials, and specialty chemicals.
The strategic placement of fluorine atoms and other functional groups on the benzene (B151609) ring of this compound imparts specific properties to the molecules derived from it. This has led to its application in various fields, most notably in the agricultural and materials science sectors.
Development of Insecticides and Herbicides
While direct synthesis routes for specific commercial insecticides and herbicides starting from this compound are not extensively detailed in publicly available research, its role as a key intermediate is acknowledged in the agrochemical industry. google.com The trifluorinated and methoxy-substituted phenyl ring is a common motif in various modern pesticides. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final active ingredient, properties that are highly desirable for effective crop protection agents.
The related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, is a known intermediate in the preparation of quinolone antibacterials, highlighting the utility of this substitution pattern in bioactive molecules. nih.gov The ester functional group in this compound provides a reactive handle for further chemical modifications, allowing for the construction of more complex herbicidal and insecticidal structures. Research in this area often focuses on the synthesis of novel compounds containing fluorinated aromatic moieties to improve efficacy and overcome resistance in target pests and weeds.
Potential in Advanced Materials Science
The unique electronic and physical properties conferred by the fluorine atoms in this compound make it a valuable precursor in the field of materials science.
Integration into Fluorinated Polymers and Oligomers:
Synthesis of Liquid-Crystalline Materials:
The synthesis of liquid crystals often involves the use of aromatic cores with specific substituents that influence the mesophase behavior. Fluorine atoms are particularly useful in this regard as they can alter the polarity, dielectric anisotropy, and intermolecular interactions of the molecule. Although direct utilization of this compound in the synthesis of liquid crystals is not explicitly documented, the synthesis of fluorinated liquid crystal compounds often involves intermediates with similar substitution patterns. For instance, fluorinated benzoic acids are common starting materials for the synthesis of calamitic liquid crystals. The rigid core and the presence of polar groups in derivatives of this compound could be leveraged to design novel liquid-crystalline materials with tailored properties.
Applications in Electronic Devices:
Organic electronic materials often rely on molecules with tailored electronic properties. A computational study on the related 3-methoxy-2,4,5-trifluorobenzoic acid has explored its structural, vibrational, electronic, and optical properties using DFT calculations. Such studies provide insights into the potential of these molecules in nonlinear optical (NLO) applications and other electronic devices. The specific arrangement of electron-withdrawing fluorine atoms and the electron-donating methoxy group on the benzene ring can be tuned to achieve desired electronic characteristics, making derivatives of this compound interesting candidates for further research in organic electronics.
Emerging Applications and Interdisciplinary Research
The versatility of this compound extends to its role in the broader landscape of chemical synthesis.
Role in Specialty Chemicals and Fine Chemical Synthesis:
As an important organic intermediate, this compound serves as a valuable building block in the synthesis of a variety of specialty and fine chemicals. google.com Its trifluorinated methoxy-benzoic acid core is a key component in the synthesis of more complex molecules for the pharmaceutical and dyestuff industries. The ability to selectively modify the ester and aromatic ring allows for the creation of a diverse range of derivatives with specific functionalities, contributing to the development of new products with enhanced performance.
Computational Chemistry and Spectroscopic Analysis in the Study of Methyl 3 Methoxy 2,4,5 Trifluorobenzoate
Molecular Modeling and Quantum Chemical Calculations
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like Methyl 3-methoxy-2,4,5-trifluorobenzoate. The molecule's primary degrees of rotational freedom are around the C-O bonds of the methoxy (B1213986) and methyl ester groups.
DFT calculations on the parent acid, MFBA, reveal that the geometry of the benzene (B151609) ring is distorted from a perfect hexagon. researchgate.net This is due to the steric and electronic effects of the four substituents. For instance, bond angles such as C3–C2–C1 and C6–C1–C2 deviate from the ideal 120°, indicating repulsion between the substituents and the ring system. researchgate.net A similar distorted geometry is expected for the methyl ester derivative.
The orientation of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups relative to the plane of the aromatic ring defines the molecule's energy landscape. For substituted benzoates, planar conformations where the carbonyl group is coplanar with the ring are often the most stable due to favorable π-conjugation. nih.gov However, for this compound, the presence of an ortho-fluorine atom at the C2 position introduces significant steric hindrance. This repulsion likely forces the methyl ester group to adopt a non-planar conformation, twisting out of the plane of the benzene ring to minimize steric strain. nih.govresearchgate.net Similarly, the methoxy group at C3 is flanked by fluorine atoms at C2 and C4, which will also restrict its rotation and influence its preferred dihedral angle. The lowest energy conformer represents a balance between maximizing electronic stabilization and minimizing steric repulsion.
Table 1: Predicted Geometrical Parameters for this compound (Based on data for 3-methoxy-2,4,5-trifluorobenzoic acid researchgate.net)
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-C (ring) Bond Lengths | ~1.39 Å | Slight variations expected due to substituent effects. |
| C-F Bond Lengths | ~1.35 Å | Typical for fluorinated aromatic compounds. |
| C(ring)-O(methoxy) Bond Length | ~1.36 Å | - |
| C(ring)-C(carbonyl) Bond Length | ~1.50 Å | - |
| Ring Bond Angles | 117-123° | Deviations from 120° indicate ring strain from substituents. |
Electronic Structure and Reactivity Predictions
The electronic properties of this compound are governed by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms and methyl ester group. numberanalytics.com This complex substitution pattern significantly influences the molecule's reactivity.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding electronic transitions and predicting reactivity. nih.gov For the parent acid, MFBA, DFT calculations show a significant energy gap between the HOMO and LUMO, which suggests high kinetic stability. researchgate.net The HOMO is typically localized over the electron-rich aromatic ring and the methoxy group, while the LUMO is distributed over the electron-withdrawing carboxyl group and the fluorinated ring. This distribution indicates that the ring is susceptible to nucleophilic attack, a common feature of polyfluorinated aromatic compounds, while electrophilic attack would be less favorable. numberanalytics.com
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ~5.0-5.5 eV | Indicates high chemical stability and low reactivity. researchgate.net |
| Dipole Moment (μ) | Moderate to High | Arises from the asymmetric distribution of electronegative F and O atoms. |
| Molecular Electrostatic Potential (MEP) | Negative potential over O and F atoms; Positive potential over H atoms. | Identifies sites for electrophilic and nucleophilic attack. nih.gov |
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationships (QSPR) are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models use calculated molecular descriptors—such as constitutional, topological, geometric, and electronic parameters—to build mathematical correlations with experimental properties. researchgate.net
For this compound, no specific QSPR studies have been published. However, a QSPR approach could be valuable for predicting properties that are difficult or costly to measure experimentally. Descriptors derived from the computational analyses in the previous sections (e.g., dipole moment, molecular volume, HOMO-LUMO gap, solvent accessible surface area) could be used as inputs. nih.gov These would be correlated with properties like boiling point, solubility, or chromatographic retention times for a series of related benzoic acid esters to build a predictive model. nih.gov Such a model could then estimate the properties of the target molecule, facilitating its application in various chemical contexts.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide direct experimental evidence of a molecule's structure and bonding. For a complex molecule like this compound, a combination of NMR, IR, and Raman spectroscopy is essential for unambiguous characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this compound particularly well-suited for a multi-nuclear NMR analysis.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature three distinct singlets (or narrow multiplets due to long-range couplings). The methoxy (-OCH₃) and ester methyl (-COOCH₃) protons will appear as sharp singlets in the typical regions of ~3.9-4.1 ppm. The single aromatic proton (H-6) will likely appear further downfield and may exhibit splitting due to coupling with the adjacent fluorine atoms (⁴JHF and ⁵JHF), resulting in a triplet or doublet of doublets. ubc.ca
¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), which are characteristic of fluorinated aromatics and aid in assignments. researchgate.net The chemical shifts will be heavily influenced by the substituents; carbons attached to electronegative F and O atoms will be shifted downfield. The carbonyl carbon of the ester will appear at the lowest field (~160-165 ppm).
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative, as the three fluorine atoms are in chemically distinct environments. nih.gov This will give rise to three separate signals. Each signal will be split by coupling to the other two fluorine atoms (³JFF and ⁴JFF) and potentially by long-range coupling to the aromatic proton (⁴JHF or ⁵JHF), leading to complex multiplets (e.g., doublet of doublets). rsc.org The chemical shifts of fluorine are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for structural confirmation. nih.gov
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |
|---|---|---|---|
| ¹H | -COOCH₃ | 3.9 - 4.0 | s |
| ¹H | -OCH₃ | 4.0 - 4.2 | s |
| ¹H | H-6 | 7.0 - 7.3 | t or dd (JHF ≈ 2-4 Hz) |
| ¹³C | -COOCH₃ | ~53 | q |
| ¹³C | -OCH₃ | ~62 | q |
| ¹³C | C-1 | ~110 | d (JCF ≈ 15-25 Hz) |
| ¹³C | C-2, C-4, C-5 | 140 - 155 | ddd (large ¹JCF ≈ 240-260 Hz) |
| ¹³C | C-3 | ~140 | ddd (JCF ≈ 10-20 Hz) |
| ¹³C | C-6 | ~105 | d (JCF ≈ 5-10 Hz) |
| ¹³C | C=O | ~162 | s |
| ¹⁹F | F-2 | -135 to -145 | dd |
| ¹⁹F | F-4 | -140 to -150 | dd |
| ¹⁹F | F-5 | -150 to -160 | dd |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides a molecular "fingerprint" by probing the stretching and bending modes of chemical bonds. A combined analysis of IR and Raman spectra, supported by DFT calculations, allows for a comprehensive assignment of the molecule's fundamental vibrational modes. ijstr.org
The analysis of the parent acid, MFBA, provides a robust framework for interpreting the spectra of its methyl ester. researchgate.net Key vibrational modes for this compound would include:
C=O Stretching: A very strong band in the IR spectrum between 1720-1740 cm⁻¹, characteristic of an aromatic ester carbonyl group.
C-F Stretching: Strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region.
C-O Stretching: Asymmetric and symmetric stretching modes of the ester (C-O-C) and ether (Ar-O-C) linkages will appear in the 1000-1300 cm⁻¹ range.
C-H Stretching: Absorptions from the methyl groups will be observed around 2850-3000 cm⁻¹, while the aromatic C-H stretch will appear just above 3000 cm⁻¹. researchgate.net
DFT calculations can predict the frequencies and intensities of these vibrational modes. nih.gov By comparing the calculated spectrum with the experimental data, a detailed assignment can be made, confirming the molecular structure and providing insight into the strength and nature of its chemical bonds.
Table 4: Selected Predicted Vibrational Frequencies and Assignments for this compound (Adapted from researchgate.net)
| Frequency (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| ~3080 | Aromatic C-H Stretch | Medium | Strong |
| 2960-2990 | -CH₃ Asymmetric Stretch | Medium | Medium |
| 2850-2880 | -CH₃ Symmetric Stretch | Weak | Medium |
| ~1735 | C=O Ester Stretch | Very Strong | Medium |
| ~1630 | Aromatic C=C Stretch | Strong | Strong |
| ~1490 | Aromatic C=C Stretch | Strong | Strong |
| ~1450 | -CH₃ Bending | Medium | Weak |
| ~1280 | Asymmetric C-O-C (Ester) Stretch | Strong | Weak |
| ~1210 | C-F Stretch | Very Strong | Medium |
| ~1150 | C-F Stretch | Very Strong | Weak |
| ~1050 | Symmetric C-O-C (Ester) Stretch | Strong | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound. The analysis involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragments.
The molecular formula for this compound is C₉H₇F₃O₃, which corresponds to a monoisotopic mass of approximately 220.035 Da. In electron ionization (EI) mass spectrometry, the initial event is the removal of an electron to form the molecular ion (M⁺•), which would be observed at m/z 220.
The fragmentation of this molecular ion is influenced by the stability of the resulting ions and neutral fragments, with the ester, methoxy, and trifluorophenyl groups directing the cleavage pathways. A primary and highly characteristic fragmentation pathway for methyl esters of benzoic acids is the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da. For this compound, this cleavage results in the formation of a stable acylium cation.
M⁺• (m/z 220) → [M - •OCH₃]⁺ (m/z 189)
This fragment at m/z 189 represents the trifluoro-methoxybenzoyl cation and is often the most abundant ion, or base peak, in the spectrum. nih.gov This observation is consistent with the general fragmentation patterns of aromatic esters, where the formation of a resonance-stabilized acylium ion is highly favored.
Further fragmentation can occur from the acylium ion through the loss of a neutral carbon monoxide (CO) molecule (28 Da), a common process for acylium ions.
[M - •OCH₃]⁺ (m/z 189) → [M - •OCH₃ - CO]⁺ (m/z 161)
The resulting ion at m/z 161 would correspond to a trifluoromethoxyphenyl cation. Other less prominent fragmentation pathways may also be observed, such as the loss of the entire ester group or cleavages involving the fluorine atoms, although these are typically less favorable. The table below summarizes the key predicted fragments.
| m/z Value | Proposed Ion Structure | Neutral Loss | Mass of Neutral Loss (Da) |
|---|---|---|---|
| 220 | [C₉H₇F₃O₃]⁺• (Molecular Ion) | - | - |
| 189 | [C₈H₄F₃O₂]⁺ | •OCH₃ | 31 |
| 161 | [C₇H₄F₃O]⁺ | •OCH₃, CO | 59 |
X-ray Crystallography for Solid-State Structure Determination (if available for derivatives or related compounds)
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, valuable insights into its likely solid-state structure can be gained by examining data from its parent compound, 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA), and other related fluorinated aromatic molecules. researchgate.netorientjchem.org X-ray crystallography provides precise measurements of bond lengths, bond angles, and intermolecular interactions that define the crystal packing.
Studies on MFBA have compared experimental X-ray diffraction data with parameters calculated using Density Functional Theory (DFT), showing good agreement. orientjchem.orgresearchgate.net These studies reveal that the benzene ring is slightly distorted from a perfect hexagonal geometry due to the steric and electronic effects of the fluorine, methoxy, and carboxylic acid substituents. orientjchem.org This distortion is evidenced by the deviation of internal bond angles from the ideal 120°. orientjchem.orgresearchgate.net It is expected that the methyl ester derivative would exhibit a similar planarity and ring distortion.
The crystal packing of fluorinated aromatic compounds is significantly influenced by a variety of weak intermolecular interactions. rsc.org In the solid state of this compound, interactions such as C–H···O and C–H···F hydrogen bonds would likely play a crucial role in stabilizing the crystal lattice. researchgate.netnih.gov Furthermore, interactions involving the fluorine atoms, including F···F contacts and C–F···π interactions, are known to be structure-directing in fluorinated organic solids. researchgate.netnih.gov The interplay between these forces governs the molecular conformation and packing arrangement, influencing the material's bulk properties.
The table below presents selected geometric parameters for the related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, derived from computational and experimental data, which serve as a reasonable proxy for the intramolecular geometry of its methyl ester. researchgate.net
| Parameter | Value |
|---|---|
| R(C1-C2) | 1.390 Å |
| R(C2-C3) | 1.393 Å |
| R(C3-C4) | 1.396 Å |
| A(C2-C1-C6) | 120.52° |
| A(C1-C2-C3) | 119.62° |
| A(C2-C3-C4) | 120.31° |
Data sourced from studies on 3-methoxy-2,4,5-trifluorobenzoic acid. researchgate.net
Analytical Method Development and Validation for Methyl 3 Methoxy 2,4,5 Trifluorobenzoate and Its Derivatives
Chromatographic Techniques for Purity Assessment and Quantification
The development and validation of robust analytical methods are crucial for ensuring the quality, purity, and consistency of Methyl 3-methoxy-2,4,5-trifluorobenzoate and its derivatives. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to the analytical workflow, providing the necessary tools for purity assessment, quantification, and monitoring of chemical reactions.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a successful HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detection method to achieve adequate separation and quantification. ekb.eg
The choice of stationary phase is a critical decision in HPLC method development. linklab.gr For the separation of fluorinated aromatic compounds, octylsilane (B1236092) (C8) and octadecylsilane (B103800) (C18) columns are commonly used reversed-phase stationary phases. chromatographyonline.com C8 columns, being less hydrophobic than C18 columns, often provide shorter retention times which can be advantageous for faster analysis. fishersci.de
For halogenated compounds, fluorinated stationary phases can offer alternative and enhanced selectivity compared to traditional alkyl phases like C8 and C18. chromatographyonline.comchromatographyonline.com These phases can exhibit different interactions, such as dipole-dipole and π–π interactions, which can improve the resolution of closely related fluorinated analogues. chromatographyonline.com A C8-Fluorine stationary phase, for example, demonstrates high selectivity and increased retention for halogenated aromatic compounds. hawach.com The selection between a standard C8 column and a modified or fluorinated phase depends on the specific separation challenge, including the nature of impurities and derivatives to be resolved. chromatographyonline.com A study on the determination of 3-methoxy-4-hydroxyphenylglycol (MHPG), a related methoxy-aromatic compound, successfully utilized a C8 reversed-phase column for separation from plasma. researchgate.net
Table 1: Comparison of Common Stationary Phases for Fluorinated Aromatic Compound Analysis
| Stationary Phase | USP No. | Primary Interaction | Characteristics & Applications |
|---|---|---|---|
| Octyl (C8) | L7 | Hydrophobic | Less retentive than C18; suitable for moderately polar and multi-functional compounds. fishersci.de |
| Octadecyl (C18) | L1 | Hydrophobic | Highly retentive; widely used for a broad range of non-polar to moderately polar analytes. chromatographyonline.com |
| C8-Fluorine | L7 | Hydrophobic, Dipole-Dipole | High selectivity and retention for compounds containing halogens; offers different selectivity from standard C8. hawach.com |
| Pentafluorophenyl (PFP) | L43 | π–π, Dipole, Ion-Exchange | Provides unique selectivity for polar analytes, especially basic compounds, and halogenated aromatics. chromatographyonline.com |
This table is interactive. You can sort and filter the data.
The mobile phase composition, typically a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent, is optimized to achieve the desired retention and separation. libretexts.org For acidic compounds like fluorinated benzoic acids, controlling the pH of the mobile phase is crucial to ensure consistent retention and peak shape. sphinxsai.com
A common approach for separating a mixture of compounds with varying polarities is gradient elution. libretexts.org This involves changing the composition of the mobile phase during the analytical run. For instance, a method developed for 2,4,6-Trifluorobenzoic acid utilized a gradient mixture of an aqueous buffer (0.1% triethylamine, pH adjusted to 4.0) as solvent A and an organic mixture (acetonitrile, methanol (B129727), and water) as solvent B. ekb.eg The gradient starts with a low percentage of the organic solvent, which is gradually increased to elute more strongly retained components. ekb.eg
Table 2: Example Gradient Elution Program for a Trifluorobenzoic Acid Derivative
| Time (minutes) | % Solvent A (Aqueous) | % Solvent B (Organic) |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 50 | 50 |
| 45.0 | 10 | 90 |
| 55.0 | 10 | 90 |
| 60.0 | 95 | 5 |
This table is based on a method for a related compound and serves as an illustrative example. ekb.eg
The selection of a detector depends on the properties of the analyte and the requirements of the analysis, such as sensitivity and specificity.
UV-Vis and Photodiode Array (PDA) Detection: this compound contains a chromophoric benzene (B151609) ring, making it suitable for detection by UV-Vis spectroscopy. ekb.eg A PDA detector offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. For a similar compound, 2,4,6-Trifluorobenzoic acid, detection was successfully performed at 205 nm. ekb.eg The validation of analytical methods for other complex aromatic compounds often relies on PDA detection to ensure specificity. mdpi.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and yields molecular weight and structural information, which is invaluable for impurity identification. researchgate.net This technique is particularly useful for confirming the identity of known compounds and elucidating the structure of unknown process-related impurities or degradation products.
Gas Chromatography (GC) for Volatile Components and Reaction Monitoring
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds that are thermally stable. It is particularly useful for monitoring the progress of chemical reactions and for quantifying volatile impurities.
The synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid can be monitored by GC to determine the consumption of starting materials and the formation of the product. google.com Similarly, the synthesis of 2,4,5-trifluorobenzoic acid has been analyzed using a GC equipped with a flame ionization detector (FID). researchgate.net Online GC systems can provide real-time or near-real-time data on reactor performance, enabling precise control over reaction conditions. fau.eu However, challenges in reaction monitoring can arise, such as fluctuations in reactant peak areas, which require careful method optimization and potentially the use of an internal standard for accurate quantification. researchgate.net
GC coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile organic compounds. nih.govmdpi.com It combines the superior separation capabilities of GC with the powerful identification ability of MS.
In the context of this compound, GC-MS is used to confirm the identity of the final product and to identify and quantify any volatile or semi-volatile impurities. google.com The analysis of fluorinated compounds by GC-MS can sometimes be challenging as standard electron ionization (EI) may not produce a molecular ion, making molecular weight determination difficult. jeol.com In such cases, softer ionization techniques may be required. jeol.com The NIST WebBook provides GC data for an eicosyl ester of 3-methoxy-2,4,5-trifluorobenzoic acid, indicating its amenability to GC analysis on a non-polar capillary column. nist.gov The analysis of various methyl ester derivatives of aromatic acids, including a chlorinated methoxybenzoic acid, has been successfully demonstrated on a low-polarity TG-5MS column. gcms.cz
Table 3: Typical GC-MS Operating Conditions for Analysis of Aromatic Esters
| Parameter | Condition |
|---|---|
| Column | TG-5MS (or similar 5% Phenyl Methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. nist.govgcms.cz |
| Injector | Split/Splitless, 250 °C |
| Carrier Gas | Helium, Constant Flow Rate (e.g., 1.0 mL/min) |
| Oven Program | Initial Temp: 50-70 °C, hold for 1-2 min; Ramp: 10-15 °C/min to 280-300 °C, hold for 5-10 min. researchgate.net |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-500 amu |
This table represents a general set of conditions and would require optimization for the specific analysis of this compound.
Validation of Analytical Methods According to Regulatory Guidelines (e.g., ICH, AOAC)
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. pcdn.co The objective of validating a procedure is to demonstrate its suitability for its intended purpose. ich.org For pharmaceutical and chemical analyses, this process is governed by internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology," and the AOAC INTERNATIONAL guidelines. pcdn.cogmp-compliance.orgloesungsfabrik.de These frameworks ensure that analytical methods are reliable, reproducible, and accurate for the quantification of analytes like this compound and its related substances.
The validation process encompasses a series of tests to evaluate the method's performance. The key parameters assessed include specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. loesungsfabrik.de The extent of validation depends on the type of analytical procedure, which can range from identification tests to quantitative tests for impurities or the main component. ich.org
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net Selectivity is often used interchangeably with specificity and refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. pcdn.cochromatographytoday.com
For a quantitative High-Performance Liquid Chromatography (HPLC) method for this compound, specificity is demonstrated by showing that there is no interference from a placebo (a mixture of all formulation components except the analyte) or from known related substances at the retention time of the analyte peak. This is typically achieved by injecting solutions of the placebo, the analyte standard, and the analyte spiked with potential impurities and degradation products.
A common approach involves forced degradation studies, where the analyte is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the main analyte peak from any peaks corresponding to these degradation products. The use of a photodiode array (PDA) detector can further establish peak purity, confirming that the analyte's peak is spectrally homogeneous and not co-eluting with other compounds. For chromatographic methods, a resolution (Rs) value of ≥ 1.5 between the analyte peak and the closest eluting peak is generally considered acceptable for demonstrating specificity. pcdn.co
| Sample Injected | Interference at Analyte Retention Time? | Resolution (Rs) to Nearest Peak | Peak Purity Index |
|---|---|---|---|
| Placebo (Blank) | No | N/A | N/A |
| Analyte Standard | N/A | N/A | > 0.999 |
| Spiked Sample (with impurities) | No | 2.1 | > 0.999 |
| Acid Degraded Sample | No | 1.9 | > 0.999 |
Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is demonstrated by constructing a calibration curve. epa.gov A minimum of five concentration levels is typically recommended to establish linearity. ich.org The data are evaluated statistically through linear regression analysis, which calculates the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
For the analysis of this compound, a series of standard solutions would be prepared by diluting a stock solution to concentrations spanning the expected range of the samples. For an assay, this range is typically 80% to 120% of the target concentration. The peak area response for each standard is plotted against its concentration. A visual inspection of the plot should confirm a linear relationship, and the correlation coefficient should be close to 1, with a value of ≥ 0.999 often being required. researchgate.net
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 80.0 | 48150 |
| 90.0 | 54210 |
| 100.0 | 60100 |
| 110.0 | 66350 |
| 120.0 | 72080 |
Linear Regression Results:
|
Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found. researchgate.net It is often determined through recovery studies by spiking a sample matrix (placebo) with a known quantity of the analyte. The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration). researchgate.net
The percentage recovery is calculated for each sample. The acceptance criteria for recovery are typically within 98.0% to 102.0%, with a low relative standard deviation (RSD) for the replicates at each level. researchgate.net
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) (Avg. of n=3) | Average Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5 | 0.85 |
| 100% | 100.0 | 100.7 | 100.7 | 0.62 |
| 120% | 120.0 | 119.5 | 99.6 | 0.77 |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. unand.ac.id It is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses precision over a short interval under the same operating conditions (e.g., same analyst, same instrument, same day). It is typically evaluated by performing at least six replicate determinations at 100% of the test concentration or nine determinations covering the specified range. researchgate.net
Intermediate Precision: This expresses within-laboratory variations, such as results from different days, different analysts, or different equipment. unand.ac.id
The standard deviation, relative standard deviation (RSD, also known as coefficient of variation or CV), and confidence interval are reported for each type of precision investigated. For the assay of a major component, the acceptance criterion for RSD is generally not more than 2.0%. nih.gov
| Repeatability (n=6) | Intermediate Precision (n=6) | ||
|---|---|---|---|
| Replicate | Assay (%) | Replicate | Assay (%) |
| 1 | 99.8 | 1 | 100.5 |
| 2 | 100.2 | 2 | 99.6 |
| 3 | 99.5 | 3 | 100.8 |
| 4 | 100.5 | 4 | 99.9 |
| 5 | 100.1 | 5 | 101.1 |
| 6 | 99.9 | 6 | 100.3 |
| Average | 100.0 | Average | 100.4 |
| % RSD | 0.35% | % RSD | 0.58% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Several approaches can be used to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and calculation based on the standard deviation of the response and the slope of the calibration curve. sepscience.comsepscience.com The latter is a widely accepted statistical method. The formulas are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.
S = the slope of the calibration curve. sepscience.com
These parameters are particularly important for the quantification of impurities and degradation products.
| Parameter | Basis of Calculation | Result (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | 3.3 * (Std. Dev. of Intercept / Slope) | 0.05 |
| Limit of Quantification (LOQ) | 10 * (Std. Dev. of Intercept / Slope) | 0.15 |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. taylorfrancis.com It provides an indication of the method's reliability during normal usage. taylorfrancis.com For an HPLC method, robustness is evaluated by varying parameters such as:
Mobile phase composition (e.g., ±2% organic content)
Mobile phase pH (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±10%)
Wavelength of detection (e.g., ±2 nm)
The effect of these variations on the analytical results (e.g., peak retention time, peak area, resolution) is assessed. If the results remain within the system suitability criteria, the method is considered robust. omicsonline.org
System Suitability Testing (SST) is an integral part of many analytical procedures. pharmaguideline.com It is based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole. taylorfrancis.com SST is performed before sample analysis to confirm that the chromatographic system is adequate for the intended analysis. pharmaguideline.com Typical SST parameters include resolution, tailing factor, theoretical plates, and the precision (%RSD) of replicate standard injections. pharmaguideline.com
| Parameter | Acceptance Criterion |
|---|---|
| Tailing Factor (Symmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) between analyte and nearest peak | > 1.5 |
| % RSD for Peak Area (n=5 injections) | ≤ 1.0% |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,5-trifluorobenzoic acid |
Patent Landscape and Intellectual Property in Relation to Methyl 3 Methoxy 2,4,5 Trifluorobenzoate
Review of Relevant Patents Claiming Synthesis or Applications of Methyl 3-methoxy-2,4,5-trifluorobenzoate
The intellectual property surrounding this compound is primarily defined by patents related to its synthesis as a key intermediate for pharmaceuticals and its more recent application in materials science.
A foundational area of patenting for this compound and its derivatives lies in its utility as a precursor for quinolone and fluoroquinolone antibiotics. nih.govnih.gov These synthetic broad-spectrum antibacterial agents have been a significant field of pharmaceutical development. nih.gov Patents from the 1990s describe methods for producing the core molecule, 3-methoxy-2,4,5-trifluorobenzoic acid. For instance, one patented method details a multi-step process starting from a tetrafluorophthalamide to produce the benzoic acid derivative, which is explicitly identified as an intermediate for preparing quinolone antibacterials.
More directly, the synthesis of this compound from its corresponding carboxylic acid (3-methoxy-2,4,5-trifluorobenzoic acid) using a methylating agent like dimethyl sulfate (B86663) has been documented in the patent literature as a method for producing materials for antimicrobial agents. google.com
A significant evolution in the application of this compound is highlighted in a more recent patent application. A 2010 patent application discloses the use of this compound as a component in non-aqueous electrolyte solutions for lithium secondary batteries. google.com The invention claims that adding an ester compound with an alkoxy group and fluorine on the benzene (B151609) ring, such as this compound, to the electrolyte solution can result in a lithium secondary battery with excellent initial capacity and cycle properties, enabling long-term performance. google.com This patent points to a diversification of the compound's application beyond its traditional role in pharmaceutical synthesis.
Table 1: Key Patents Referencing this compound or its Precursor
| Patent/Application Number | Title/Subject | Key Claim/Disclosure | Application Area |
| US Patent 5,744,628 | Method for producing this compound | Describes the synthesis of the target compound from 3-methoxy-2,4,5-trifluorobenzoic acid. | Pharmaceutical Intermediate |
| US Patent 5,380,926 | Method of making 3-methoxy-2,4,5-trifluorobenzoic acid | Details a synthetic route to the parent carboxylic acid, identifying it as an intermediate for quinolone antibacterials. | Pharmaceutical Intermediate |
| US Patent Application 2010/0119955 A1 | Ester compound, and non-aqueous electrolyte solution and lithium secondary battery each using the ester compound | Claims the use of this compound as an additive in non-aqueous electrolyte solutions to improve battery performance. google.com | Battery Technology |
Analysis of Patent Trends and Emerging Areas of Innovation
The patent trends for this compound illustrate a shift in innovation over the past few decades. The initial wave of patents in the 1990s was driven by the thriving research and development in the field of fluoroquinolone antibiotics. nih.govnih.gov Quinolones are a major class of antibiotics, and the development of efficient synthetic routes to key fluorinated intermediates like this compound was critical for the commercial production of new antibacterial drugs.
However, the landscape for fluoroquinolones has matured. While the global market for these antibiotics is still significant and projected to grow, it has faced challenges, including concerns about side effects and increasing bacterial resistance. pharmaco-vigilance.euvaluates.combioworld.comwiseguyreports.com Regulatory bodies have at times restricted the use of certain quinolones, which can influence the demand for their intermediates. pharmaco-vigilance.eu This maturation of the primary market has likely led to a decrease in new patent filings for the synthesis of this specific intermediate for this particular application.
The emergence of a completely new application area in battery technology, as evidenced by the 2010 patent application, marks a significant shift and a new area of innovation. google.com The search for improved battery performance is a highly active area of research, and the discovery that fluorinated benzoates can enhance the properties of electrolytes opens up a new technological space for this compound. This suggests a trend of chemical intermediates, once developed for a specific purpose like pharmaceuticals, being repurposed for new, high-growth technology sectors. The innovation is now not just in the synthesis of the molecule but in the discovery of its novel physicochemical properties and their application in fields like energy storage.
Implications for Academic Research and Commercialization Strategies
The evolving patent landscape for this compound has significant implications for both academic and commercial endeavors.
The foundational patents from the 1990s related to the synthesis of this compound as a quinolone intermediate are likely expired. This places the synthetic methods in the public domain, reducing intellectual property barriers for academic researchers and chemical manufacturers. For academics, this allows for the cost-effective synthesis of the compound for research into new fluoroquinolones or other derivatives without licensing constraints. For commercial entities, particularly generic drug manufacturers, the availability of established, non-patented synthetic routes is crucial for producing affordable generic versions of fluoroquinolone antibiotics.
The emergence of new, patented applications in areas like lithium batteries creates fresh opportunities for commercialization. Companies holding these new patents can carve out a niche in the competitive battery materials market. This diversification is a key strategy for chemical manufacturers, allowing them to pivot from a potentially stagnating or highly competitive pharmaceutical intermediate market to an emerging, high-technology sector. It also encourages further academic research into the properties of fluorinated organic compounds for applications beyond medicine, potentially leading to the discovery of new uses in material science, electronics, or agrochemicals.
For commercialization, this means a dual strategy is possible. On one hand, companies can engage in the large-scale, competitive production of this compound as a non-proprietary intermediate for the pharmaceutical industry. On the other hand, they can pursue licensing agreements or develop their own intellectual property around new applications, such as its use as a performance-enhancing electrolyte additive, which represents a higher-margin, specialized market.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions to the Field
Methyl 3-methoxy-2,4,5-trifluorobenzoate has been firmly established as a pivotal building block in synthetic organic and medicinal chemistry. The primary contribution of this compound to the field lies in its role as a key intermediate in the synthesis of several fourth-generation fluoroquinolone antibiotics. guidechem.com Its unique trifluorinated and methoxy-substituted aromatic core is incorporated into the structures of potent antibacterial agents such as Gatifloxacin, Balofloxacin, and Moxifloxacin. guidechem.com The strategic placement of fluorine atoms and the methoxy (B1213986) group on the benzoate (B1203000) ring is crucial for modulating the physicochemical and pharmacokinetic properties of the final drug molecules. mdpi.comnih.gov Fluorine substitution is known to enhance metabolic stability, binding affinity, and cell membrane permeability, while the methoxy group can influence ligand-target interactions and solubility. mdpi.comresearchgate.net Beyond its well-documented application in pharmaceuticals, the compound is also recognized as a valuable intermediate in the agrochemical and dyestuff industries, highlighting its versatility as a precursor for a range of functional molecules. guidechem.com The industrial availability and established synthetic routes underscore its significance as a commercially relevant chemical entity. chemicalbook.comgoogle.comguidechem.com
Unaddressed Research Questions and Opportunities for Further Investigation
Despite its utility, several areas concerning this compound remain underexplored, presenting significant opportunities for future research.
Exploration of Isomeric Scaffolds: The structure-activity relationship (SAR) for the specific 2,4,5-trifluoro-3-methoxy substitution pattern is empirically validated by its use in successful drugs. However, a systematic investigation into other isomers of trifluoromethoxy methylbenzoate is lacking. Comparative studies could elucidate the precise contribution of this substitution pattern to biological activity and potentially uncover novel scaffolds with superior properties.
Intrinsic Biological Activity: Research has exclusively focused on this compound as a synthetic intermediate. Its own potential bioactivity has not been investigated. Screening the compound and its simple derivatives against various biological targets could reveal unexpected therapeutic potential.
Derivatization for Novel Building Blocks: The reactivity of the ester and aromatic ring could be exploited to create a new library of more complex, high-value fluorinated building blocks. beilstein-journals.orgolemiss.edu For instance, developing methods for selective functionalization or transformation of the ester group could expand its utility in diversity-oriented synthesis. semanticscholar.org
Potential for Novel Applications of this compound in Diverse Scientific Disciplines
The unique electronic and steric properties conferred by the polyfluorinated methoxy-benzene motif suggest that the applications of this compound could extend far beyond its current use.
Materials Science: Fluorinated aromatic compounds are integral to the development of advanced materials. numberanalytics.comnumberanalytics.com This compound could serve as a monomer or precursor for synthesizing novel fluoropolymers with high thermal stability, chemical resistance, and specific optical properties. nih.govnih.gov Furthermore, the rigid, polarizable structure of fluorinated phenyl benzoates is a known feature in liquid crystal design, suggesting a potential application in developing new mesomorphic materials. bohrium.com
Agrochemicals: The established utility of fluorinated compounds in agrochemicals points to a significant opportunity. olemiss.edu The structural motifs present in this compound could be incorporated into new classes of herbicides, fungicides, or pesticides, potentially leveraging enhanced metabolic stability and bioavailability in plant and insect systems.
Medicinal Chemistry Scaffolding: Beyond quinolones, this compound represents a valuable scaffold for designing new classes of therapeutic agents. The trifluoromethoxy-phenyl group is a privileged moiety in modern drug discovery. mdpi.comnih.gov It could be used as a starting point for synthesizing inhibitors of other enzyme classes or ligands for various receptors where interactions with a fluorinated aromatic ring are favorable.
Translational Research and Industrial Relevance
The industrial relevance of this compound is already proven by its role in the commercial synthesis of globally recognized antibiotics. guidechem.comgoogle.com This direct link to approved pharmaceutical products makes it a prime candidate for translational research focused on manufacturing and supply chain optimization. The key challenge lies in refining its synthesis for large-scale production to ensure cost-effectiveness, purity, and environmental sustainability. Research into continuous flow manufacturing processes, for example, could offer significant advantages over traditional batch production by improving safety, consistency, and efficiency. The demand for advanced fluorinated building blocks in drug discovery programs ensures that this compound and its derivatives will remain highly relevant. olemiss.edunih.gov Further development of downstream synthetic pathways to create a diverse portfolio of related intermediates could enhance its industrial value, positioning it as a versatile platform molecule for both academic and industrial research and development.
Interactive Data Table: Future Research Directions
| Research Area | Key Objective | Potential Impact | Relevant Disciplines |
| Sustainable Synthesis | Develop green, catalytic routes for production. | Reduced cost, waste, and environmental impact. | Organic Chemistry, Chemical Engineering |
| SAR Studies | Investigate isomeric structures and their biological effects. | Discovery of more potent or selective drug scaffolds. | Medicinal Chemistry, Pharmacology |
| Materials Science | Use as a monomer for novel fluoropolymers or liquid crystals. | Creation of advanced materials with unique thermal and optical properties. | Polymer Science, Materials Chemistry |
| Agrochemical Development | Incorporate the scaffold into new pesticide/herbicide designs. | Development of more effective and stable crop protection agents. | Agrochemical Science |
| Process Chemistry | Optimize large-scale and continuous flow manufacturing. | Improved efficiency and safety in industrial production. | Industrial Chemistry, Process Engineering |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-methoxy-2,4,5-trifluorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : A four-step synthesis involving cyclization, chelation, N-piperazination, and hydrolysis is described in prior studies. For example, ethyl 2-(3-methoxy-2,4,5-trifluorobenzoyl)-3-(cyclopropylamino) acrylate can be cyclized under controlled temperatures (40–80°C) using catalysts like DIPEA (N,N-Diisopropylethylamine) to optimize yield . Purification via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is critical to isolate intermediates . Reaction time and stoichiometric ratios (e.g., 1.15 equiv. of methyl 3-aminobenzoate) should be adjusted to minimize side products.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : The compound has a melting point of 105–112°C and a density of ~1.5 g/cm³ . Store in airtight containers at 2–8°C, protected from moisture and light. Safety protocols include using PPE (gloves, goggles) due to its irritant properties (risk code: Xi; R36/37/38) . Conduct stability tests via accelerated degradation studies (e.g., exposure to heat/humidity) monitored by HPLC to determine shelf-life.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use NMR (200–400 MHz in DMSO-d₆) to confirm substituent positions (e.g., δ = 3.76 ppm for methoxy groups) . GC-MS is suitable for purity analysis, as demonstrated in studies of bioactive fractions . FT-IR can identify carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹). For structural ambiguity, X-ray crystallography or NMR is recommended.
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound derivatives against interleukin targets?
- Methodological Answer : In silico docking (e.g., AutoDock Vina) with IL-23 showed a binding energy of -7.7 kcal/mol for the parent acid derivative, suggesting moderate affinity . Parameterize force fields to account for fluorine’s electronegativity and methoxy steric effects. Validate predictions with in vitro assays (e.g., ELISA for IL-23 inhibition) and compare with analogs like androst-1-en-3-one (higher affinity: -11.9 kcal/mol) to refine computational models.
Q. What strategies minimize side products during the synthesis of this compound-based pharmaceutical intermediates?
- Methodological Answer : Side products arise from incomplete cyclization or over-alkylation. Use stepwise temperature control (e.g., -35°C for initial reactions to suppress side reactions) and stoichiometric excess of nucleophiles (e.g., 1.6 equiv. DIPEA) to drive reactions to completion . Monitor reaction progress via TLC (Rf = 0.18 in hexane/EtOAc 2:1) and employ MPLC for high-resolution purification . For hydrolysis steps, optimize pH and solvent polarity to avoid ester degradation.
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?
- Methodological Answer : Variations in melting points (e.g., 105–112°C vs. 118–120°C in related analogs) may stem from polymorphic forms or impurities . Perform differential scanning calorimetry (DSC) to identify polymorphs and recrystallize using solvents like ethanol/water mixtures. Cross-validate purity via elemental analysis (C, H, F%) and compare with literature data from authoritative sources (e.g., PubChem, Fisher Scientific) .
Q. What environmental precautions are necessary when disposing of this compound?
- Methodological Answer : The compound is classified as hazardous to aquatic life (WGK 3 in Germany) . Neutralize waste with alkaline solutions (e.g., 10% NaOH) to hydrolyze esters into less toxic benzoic acids. Incinerate in a certified facility with scrubbers to capture fluorine emissions. Follow EPA guidelines for fluorinated waste and document disposal via SDS Section 13 protocols .
Contradictions and Data Gaps
- Docking Score Interpretation : While reports a docking score of -7.7 kcal/mol for the parent acid, this may not directly apply to the methyl ester form. Researchers should synthesize derivatives and validate docking results with experimental binding assays.
- Synthetic Yield Variability : reports 90% yield under optimized conditions, but scalability may reduce efficiency. Pilot-scale reactors with continuous flow systems could improve reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
